molecular formula C16H11Cl2N3O B12047845 (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone CAS No. 618091-27-3

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone

Cat. No.: B12047845
CAS No.: 618091-27-3
M. Wt: 332.2 g/mol
InChI Key: RORQAHLLARLTJT-UHFFFAOYSA-N
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Description

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone is an organic compound belonging to the class of phenylpyrazoles These compounds are characterized by a pyrazole ring bound to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone typically involves a multi-step process. One common method is the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells and reduce inflammation .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in manufacturing processes .

Mechanism of Action

The mechanism of action of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone is unique due to its dual chloro-substituted phenyl groups, which enhance its reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry .

Properties

CAS No.

618091-27-3

Molecular Formula

C16H11Cl2N3O

Molecular Weight

332.2 g/mol

IUPAC Name

[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C16H11Cl2N3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2

InChI Key

RORQAHLLARLTJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N)Cl

Origin of Product

United States

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